molecular formula C20H18N4O2S B7441295 2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide

2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide

Cat. No.: B7441295
M. Wt: 378.4 g/mol
InChI Key: HEBFMDMAEXVXJK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide is a complex organic compound that features a unique structure combining a benzenesulfonamide group with an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a pharmacophore in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form imidazo[1,2-a]pyridines . The reaction conditions often require the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-N-(2-(pyridin-3-yl)imidazo[1,2-a]pyridin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug design and development, offering potential advantages over similar compounds in terms of efficacy and selectivity.

Properties

IUPAC Name

2,4-dimethyl-N-(2-pyridin-3-ylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-8-9-17(15(2)12-14)27(25,26)23-20-19(16-6-5-10-21-13-16)22-18-7-3-4-11-24(18)20/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBFMDMAEXVXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(N=C3N2C=CC=C3)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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